N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine
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Overview
Description
N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a sulfanyl group attached to the ethanamine moiety, which is further connected to the benzothiophene ring. The molecular formula of this compound is C10H11NS, and it has a molecular mass of 209.3336 daltons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine typically involves the reaction of 1-benzothiophene-2-thiol with ethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Halogenated benzothiophenes, nitrobenzothiophenes, sulfonated benzothiophenes.
Scientific Research Applications
N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzothiophen-2-yl)ethanamine
- N-[1-Benzothiophen-2-yl(5-ethyl-2-thienyl)methyl]ethanamine
Uniqueness
N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions, enhancing the compound’s versatility in synthetic applications. Additionally, the benzothiophene moiety contributes to its aromaticity and potential biological activities, making it a valuable compound in research and industry .
Properties
CAS No. |
63524-25-4 |
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Molecular Formula |
C10H11NS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
N-(1-benzothiophen-2-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H11NS2/c1-2-11-13-10-7-8-5-3-4-6-9(8)12-10/h3-7,11H,2H2,1H3 |
InChI Key |
REWXLMMBMRHEQF-UHFFFAOYSA-N |
Canonical SMILES |
CCNSC1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
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